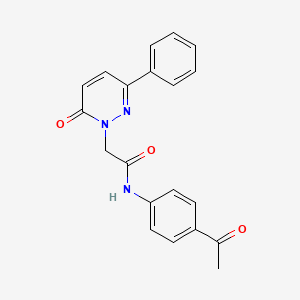![molecular formula C20H27NO4 B5665718 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5665718.png)
2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione, also known as DDAO, is a fluorescent dye used in various scientific research applications. It is a popular tool for measuring intracellular pH and calcium levels in living cells.
Scientific Research Applications
2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is widely used in scientific research as a fluorescent dye for measuring intracellular pH and calcium levels. It has been used in various fields such as neuroscience, cell biology, and pharmacology. 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is commonly used in studies that involve live-cell imaging, as it is non-toxic and does not interfere with cellular processes. It has also been used in drug discovery research to identify potential therapeutic targets.
Mechanism of Action
2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is a pH-sensitive fluorescent dye that emits green fluorescence at neutral pH and red fluorescence at acidic pH. The mechanism of action involves the protonation of the dioxane ring in acidic environments, leading to a shift in the emission spectrum. 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is also a calcium-sensitive dye that binds to calcium ions, resulting in a change in fluorescence intensity. The mechanism of calcium binding involves the displacement of the diethylamino group by the calcium ion, leading to a conformational change in the molecule.
Biochemical and Physiological Effects
2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione does not have any known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione may alter the pH and calcium levels in cells, which may affect cellular processes indirectly.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is its high sensitivity and specificity for measuring intracellular pH and calcium levels. It is also non-toxic and does not interfere with cellular processes, making it an ideal tool for live-cell imaging. However, one limitation of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is its pH sensitivity, which may lead to false readings in acidic environments. Additionally, 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione is not suitable for measuring pH and calcium levels in extracellular environments.
Future Directions
There are several future directions for the use of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in scientific research. One direction is the development of new fluorescent dyes with improved sensitivity and specificity for measuring intracellular pH and calcium levels. Another direction is the application of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in drug discovery research to identify potential therapeutic targets. Additionally, the use of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione in combination with other fluorescent dyes may provide new insights into cellular processes and signaling pathways.
Synthesis Methods
The synthesis of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 4-(diethylamino)salicylaldehyde with 2-tert-butyl-4,6-dioxoheptanoic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through column chromatography to obtain pure 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione. This synthesis method has been optimized to produce high yields of 2-tert-butyl-5-[4-(diethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione with minimal impurities.
properties
IUPAC Name |
2-tert-butyl-5-[[4-(diethylamino)phenyl]methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-7-21(8-2)15-11-9-14(10-12-15)13-16-17(22)24-20(6,19(3,4)5)25-18(16)23/h9-13H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFISCCGZKYPKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)acetamide](/img/structure/B5665641.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5665643.png)

![9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5665657.png)

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5665675.png)
![3-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5665676.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)
![(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5665706.png)
![1-(cyclopropylcarbonyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5665714.png)